molecular formula C18H14N4O4S2 B2475512 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 893342-33-1

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2475512
CAS No.: 893342-33-1
M. Wt: 414.45
InChI Key: ZMYJVZHEVNBBFU-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a unique structure that contributes to its interesting chemical and biological properties

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically begins with the preparation of intermediate compounds.

  • Initial steps often involve the reaction between benzo[d][1,3]dioxole derivatives and appropriate thiadiazole precursors under specific conditions, such as controlled temperature and pH, to form the thiadiazole core.

Industrial Production Methods:

  • Industrial synthesis may employ flow chemistry techniques to optimize reaction times and yields.

  • Key reagents and solvents are selected to ensure high purity and minimal by-products.

Types of Reactions:

  • Oxidation: : Involves the oxidation of the thiadiazole ring, potentially altering its biological activity.

  • Reduction: : The compound can undergo reduction reactions, affecting its electronic properties.

  • Substitution: : this compound participates in nucleophilic substitution reactions due to its various functional groups.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride.

  • Substitutions often use catalysts or specific solvents to drive the reactions.

Major Products Formed:

  • Derivatives with modified functional groups depending on the specific reaction pathway.

Chemistry and Biology:

  • Utilized in synthetic organic chemistry as an intermediate for creating more complex molecules.

  • Studied for its potential antibacterial, antifungal, and antiviral properties due to its reactive thiadiazole ring.

Medicine:

  • Investigated as a lead compound in drug discovery, particularly for its possible anticancer and anti-inflammatory activities.

Industry:

  • Employed in the development of new materials with unique chemical properties.

Comparison with Similar Compounds

  • 1,3,4-thiadiazol-2-yl)benzamide

  • 2-oxoethylthio-1,3,4-thiadiazole

  • benzo[d][1,3]dioxole derivatives

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its multifunctional nature and potential for diverse applications. This detailed analysis highlights its synthesis, reactivity, and unique position among related compounds, underlining its significance in both research and industry.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJVZHEVNBBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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